An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylpiperidine
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylpiperidine, a substituted heterocyclic amine, exists as cis and trans stereoisomers, each with distinct chemical and physical properties. This technical guide provides a comprehensive overview of the structure, stereochemistry, conformational analysis, and key chemical properties of these isomers. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented in a structured format for easy comparison. Furthermore, this document outlines detailed experimental protocols for the synthesis of 2,3-dimethylpiperidine via the catalytic hydrogenation of 2,3-lutidine, as well as procedures for its N-alkylation and N-acylation. The information herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Introduction
Piperidine and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents, such as methyl groups, onto the piperidine ring significantly influences the molecule's conformation, basicity, and lipophilicity, thereby affecting its biological activity and pharmacokinetic properties. 2,3-Dimethylpiperidine, with its two stereogenic centers, presents an interesting case study in stereoisomerism and conformational analysis. Understanding the distinct properties of the cis and trans isomers is crucial for their application in synthetic and medicinal chemistry.
Structure and Stereochemistry
2,3-Dimethylpiperidine possesses two chiral centers at the C2 and C3 positions of the piperidine ring, giving rise to two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. Each of these diastereomers exists as a pair of enantiomers.
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cis-2,3-Dimethylpiperidine: In this isomer, the two methyl groups are on the same side of the piperidine ring. It exists as a racemic mixture of (2R,3S)-2,3-dimethylpiperidine and (2S,3R)-2,3-dimethylpiperidine.
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trans-2,3-Dimethylpiperidine: In this isomer, the two methyl groups are on opposite sides of the piperidine ring. It exists as a racemic mixture of (2R,3R)-2,3-dimethylpiperidine and (2S,3S)-2,3-dimethylpiperidine.
The stereochemical relationship between the methyl groups profoundly impacts the molecule's three-dimensional shape and, consequently, its physical and chemical properties.
Physical and Chemical Properties
The physical and chemical properties of 2,3-dimethylpiperidine are summarized in the tables below. It is important to note that experimentally determined data for the individual isomers are not always readily available, and some values are predicted.
Table 1: General Properties of 2,3-Dimethylpiperidine
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| CAS Number | 5347-68-2 (mixture of isomers) | |
| Appearance | Colorless liquid |
Table 2: Physical Properties of 2,3-Dimethylpiperidine Isomers
| Property | cis-Isomer | trans-Isomer | Reference |
| Boiling Point | 138-140 °C (for mixture) | 138-140 °C (for mixture) | |
| pKa (predicted) | 10.67 ± 0.10 | 10.67 ± 0.10 | |
| Density (predicted) | 0.794 ± 0.06 g/cm³ | 0.794 ± 0.06 g/cm³ |
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The presence and orientation of the methyl groups in 2,3-dimethylpiperidine dictate the preferred chair conformations and the energetic landscape of the molecule.
cis-2,3-Dimethylpiperidine:
The cis isomer can exist in two principal chair conformations that are in equilibrium. In one conformer, the C2-methyl group is axial and the C3-methyl group is equatorial (ae). In the other, the C2-methyl is equatorial and the C3-methyl is axial (ea). The relative stability of these conformers is influenced by the steric interactions of the methyl groups. Generally, an equatorial position is favored for alkyl substituents to avoid 1,3-diaxial interactions. However, in the case of cis-1,2-disubstituted systems, the diequatorial conformation can be destabilized by gauche interactions between the substituents.
trans-2,3-Dimethylpiperidine:
The trans isomer can also exist in two primary chair conformations. One conformer has both methyl groups in equatorial positions (ee), while the other has both in axial positions (aa). The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial conformer. Therefore, trans-2,3-dimethylpiperidine is expected to exist almost exclusively in the diequatorial conformation.[2]
Spectroscopic Data
The spectroscopic data for the isomers of 2,3-dimethylpiperidine are crucial for their identification and characterization.
Table 3: Spectroscopic Data for 2,3-Dimethylpiperidine
| Spectroscopic Technique | Data |
| ¹H NMR | Due to the complexity of the overlapping signals and the presence of multiple conformers, detailed and unambiguously assigned experimental ¹H NMR data for the individual isomers are not readily available in the literature. |
| ¹³C NMR | cis-isomer: Predicted chemical shifts are available on spectral databases.[3] trans-isomer: Predicted chemical shifts are available on spectral databases.[4] |
| Mass Spectrometry (EI) | m/z (%): 113 (M+), 98, 84, 70, 56, 43. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |
Experimental Protocols
Synthesis of 2,3-Dimethylpiperidine via Catalytic Hydrogenation of 2,3-Lutidine
This protocol describes a general method for the synthesis of 2,3-dimethylpiperidine by the reduction of 2,3-lutidine. The stereochemical outcome of the reaction can be influenced by the choice of catalyst and reaction conditions, often yielding a mixture of cis and trans isomers.
Materials:
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2,3-Lutidine
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Ethanol (or other suitable solvent)
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Catalyst (e.g., 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C))
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Hydrogen gas
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High-pressure autoclave or hydrogenation apparatus
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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In a high-pressure autoclave, dissolve 2,3-lutidine (1.0 eq) in ethanol.
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Carefully add the hydrogenation catalyst (e.g., 5% Ru/C, 5-10 mol%).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dimethylpiperidine as a mixture of cis and trans isomers.
-
The isomers can be separated by fractional distillation or column chromatography on silica gel.[5][6]
N-Alkylation of 2,3-Dimethylpiperidine (Example: N-Benzylation)
This protocol outlines a general procedure for the N-alkylation of 2,3-dimethylpiperidine using benzyl bromide.
Materials:
-
2,3-Dimethylpiperidine (mixture of isomers or a single isomer)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 2,3-dimethylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-benzyl-2,3-dimethylpiperidine.[7][8]
N-Acylation of 2,3-Dimethylpiperidine (Example: N-Acetylation)
This protocol describes a general method for the N-acylation of 2,3-dimethylpiperidine using acetic anhydride.
Materials:
-
2,3-Dimethylpiperidine (mixture of isomers or a single isomer)
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Acetic anhydride
-
Pyridine or triethylamine (as a base and catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 2,3-dimethylpiperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 eq).
-
Cool the solution in an ice bath.
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Add acetic anhydride (1.2 eq) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetyl-2,3-dimethylpiperidine.
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The product can be further purified by column chromatography if necessary.[9][10]
Conclusion
2,3-Dimethylpiperidine serves as a valuable building block in organic synthesis, with its stereoisomers offering distinct three-dimensional structures for the development of novel molecules. This guide has provided a detailed overview of its chemical properties, structure, and stereochemistry, supported by spectroscopic data and experimental protocols. The conformational analysis highlights the energetic preferences of the cis and trans isomers, which is critical for understanding their reactivity and interactions in biological systems. The provided synthetic procedures offer a practical basis for the preparation and functionalization of this important heterocyclic compound.
References
- 1. 2,3-Dimethylpiperidine, trans- | C7H15N | CID 6993945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereochemistry of 2,3-dimethyl analogues of the reversed ester of pethidine and related compounds: examples of vicinal diaxial methyl groups in 2,3-dimethylpiperidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 6. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
